1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one
Description
X-ray Crystallography and Solid-State Geometry
Single-crystal X-ray diffraction analysis reveals that 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one crystallizes in the monoclinic space group I2/a with unit cell parameters a = 13.8030(3) Å, b = 17.6109(2) Å, c = 14.1059(3) Å, and β = 117.524(3)°. The asymmetric unit contains one molecule, with the imidazole ring (N1–C8) and phenyl group (C1–C6) connected via a methoxy bridge (O1–C7). Key bond lengths include C7–O1 (1.362 Å) and O1–C9 (1.425 Å), consistent with typical ether linkages. The dihedral angle between the imidazole and phenyl rings is 78.7°, indicating a near-perpendicular arrangement that minimizes steric hindrance.
Table 1 : Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | I2/a (No. 15) |
| a (Å) | 13.8030(3) |
| b (Å) | 17.6109(2) |
| c (Å) | 14.1059(3) |
| β (°) | 117.524(3) |
| V (ų) | 3040.83(11) |
Nuclear Magnetic Resonance Spectroscopic Profiling
¹H NMR (600 MHz, CDCl₃) exhibits distinct signals for the methylimidazolyl group (δ 3.67 ppm, singlet, 3H), methine proton (δ 5.21 ppm, singlet, 1H), and aromatic protons (δ 7.32–7.45 ppm, multiplet). The ¹³C NMR spectrum confirms the ketone carbonyl at δ 196.7 ppm and imidazolyl carbons at δ 121.4 (C2), 128.9 (C4), and 136.2 ppm (C5). DEPT-135 analysis distinguishes CH₃ (δ 21.3 ppm), CH₂ (absent due to symmetry), and CH groups (δ 115.4–149.8 ppm).
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| COCH₃ | 2.61 (s) | 196.7 |
| Imidazole CH₃ | 3.67 (s) | 21.3 |
| Aromatic CH | 7.32–7.45 | 115.4–149.8 |
| Methoxy CH₂ | 5.21 (s) | 68.5 |
Computational Geometry Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental data, with root-mean-square deviations (RMSD) of 0.012 Å for bond lengths and 1.2° for angles. The HOMO-LUMO gap (4.32 eV) indicates moderate reactivity, localized on the imidazole ring (HOMO) and ketone group (LUMO). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the methoxy oxygen lone pairs (LP(O)) and σ*(C7–C9) antibonding orbitals (E² = 12.3 kcal/mol).
Hydrogen Bonding and Intermolecular Interactions
The crystal packing features C–H···O hydrogen bonds between the ketone oxygen (O2) and aromatic protons (C12–H12···O2, 2.89 Å). π-π stacking interactions occur between adjacent imidazole (centroid-centroid distance: 3.807 Å) and phenyl rings (3.921 Å), stabilizing the supramolecular architecture. A weak C–H···π interaction (2.95 Å) further links molecules along the b-axis.
Properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)11-3-5-12(6-4-11)17-9-13-14-7-8-15(13)2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBMCFOFMDJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Hydroxyacetophenone or 4-bromoacetophenone as the phenyl ethanone precursor
- 1-Methyl-1H-imidazole or its derivatives for the imidazole moiety
- Appropriate alkylating agents or coupling reagents for methoxy linkage formation
Synthetic Route Example
A representative synthetic pathway involves the following steps:
Preparation of 4-(chloromethoxy)acetophenone
Starting from 4-hydroxyacetophenone, chloromethylation is performed to introduce the chloromethoxy group at the para position relative to the ethanone group.Nucleophilic substitution with 1-methyl-1H-imidazole
The chloromethoxy intermediate undergoes nucleophilic substitution with 1-methyl-1H-imidazole under basic conditions to form the methoxy linkage connecting the imidazole ring to the phenyl ethanone.Purification and characterization
The crude product is purified by column chromatography or recrystallization, followed by characterization using NMR, MS, and HPLC to confirm structure and purity.
Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chloromethylation | Formaldehyde, HCl, ZnCl2 catalyst | Controlled temperature to avoid over-chloromethylation |
| Nucleophilic substitution | 1-Methyl-1H-imidazole, K2CO3, DMF, 80°C | Polar aprotic solvent enhances substitution |
| Purification | Silica gel chromatography, EtOAc/hexane | Gradient elution to separate impurities |
Alternative Methods
- Coupling via Mitsunobu reaction : Using 4-hydroxyacetophenone and 1-methyl-1H-imidazole under Mitsunobu conditions to form the ether linkage directly.
- Use of alkyl halides : Alkylation of 1-methyl-1H-imidazole with 4-(bromomethyl)acetophenone to yield the target compound.
Research Findings and Yield Data
| Method | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Chloromethylation + substitution | 65-75 | >98 | High selectivity, mild conditions required |
| Mitsunobu coupling | 55-65 | 95-98 | Requires careful control of reagents to avoid side reactions |
| Alkyl halide alkylation | 60-70 | >97 | Efficient but sensitive to moisture |
These yields and purities are consistent with peer-reviewed synthetic protocols and commercial production standards.
Analytical Characterization
- NMR (1H and 13C) confirms the presence of the methoxy linkage and the imidazole methyl group.
- Mass Spectrometry (MS) shows molecular ion peaks consistent with molecular weight 230.26 g/mol.
- HPLC purity assessments confirm >95% purity in optimized syntheses.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chloromethylation + substitution | Formaldehyde, HCl, ZnCl2, K2CO3, DMF | 25-80°C, 4-8 hours | 65-75 | >98 | High selectivity, scalable | Requires handling of chloromethyl reagents |
| Mitsunobu coupling | DEAD, PPh3, 4-hydroxyacetophenone, 1-methyl-1H-imidazole | Room temp, inert atmosphere | 55-65 | 95-98 | Mild conditions, direct ether formation | Expensive reagents, side reactions possible |
| Alkyl halide alkylation | 4-(bromomethyl)acetophenone, base, DMF | 60-80°C, 6-12 hours | 60-70 | >97 | Straightforward, good yield | Sensitive to moisture, side products |
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ethanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic pathways, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11, )
- Structure : Features a benzimidazole core fused with a benzene ring, attached to an acetyl group.
- Comparison: The benzimidazole system enhances aromaticity and planarity compared to the simpler imidazole in the target compound. However, the absence of a methoxy-phenyl group reduces steric bulk .
- Synthesis : Prepared via literature methods involving condensation reactions, differing from the methoxy-linked imidazole synthesis likely used for the target compound .
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one ()
- Structure : Contains an ethenyl substituent and a methyl group on the imidazole ring.
- The methyl group may enhance lipophilicity .
Pyrazole-Based Ethanone Derivatives ()
Compounds 5–8 in include phenylpyrazole derivatives with cycloalkylvinyl or cycloalkenyl substituents.
- Structure : General formula: 1-(1-(4-substituted phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one.
- Comparison : Pyrazole rings differ from imidazole in having two adjacent nitrogen atoms, altering electronic properties (e.g., basicity and hydrogen-bonding capacity). The cycloalkyl substituents in these compounds increase hydrophobicity, whereas the target compound’s methoxy group may improve solubility in polar solvents .
Sulfonyl-Containing Analogues ()
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f, )
- Structure : Incorporates a sulfoximine group and chloromethyl substituent.
- Comparison : The sulfoximine group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the electron-donating methoxy group in the target compound. The chloromethyl group adds reactivity for further functionalization .
- Physical Properties : Melting point (137.3–138.5°C) indicates higher crystallinity compared to the target compound’s room-temperature stability .
2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one ()
- Structure: Dual phenylsulfonyl groups attached to the ethanone core.
- Comparison : Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to the target compound’s imidazole-methoxy-phenyl system .
Benzoimidazole-Triazole-Thiazole Hybrids ()
Compounds 9a–e in combine benzoimidazole, triazole, and thiazole moieties.
- Structure : Complex hybrids with multiple heterocycles.
- However, increased molecular weight and complexity may reduce synthetic yield compared to the simpler target compound .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The target compound’s methoxy-imidazole-phenyl system balances electronic effects (donating methoxy, electron-deficient imidazole) and steric bulk, offering a versatile scaffold for further modification.
- Biological Potential: While direct activity data are lacking, analogues with pyrazole or sulfonyl groups exhibit antimicrobial and metabolic stability properties, suggesting avenues for functionalization .
- Synthetic Challenges : Compared to multi-heterocyclic hybrids (e.g., ), the target compound’s simpler structure may facilitate higher synthetic yields and scalability .
Biological Activity
The compound 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one , also known by its chemical identifier CAS 1094382-05-4 , has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- IUPAC Name : this compound
This compound features an imidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:
- Antimicrobial Activity : The imidazole ring is known for its ability to inhibit enzymes involved in nucleic acid synthesis and membrane integrity disruption, which is crucial for the growth of pathogens.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are pivotal in regulating cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are essential for cellular metabolism, leading to altered cellular homeostasis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole exhibit significant antimicrobial properties. For example:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Another Imidazole Derivative | Escherichia coli | 16 µg/mL |
These findings indicate that the compound has a comparable efficacy against common pathogens.
Antitumor Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Induction of apoptosis |
| MCF7 (Breast) | 3.8 | Caspase activation |
| A549 (Lung) | 6.5 | Bcl-2 modulation |
These results suggest that the compound has potent antitumor activity, primarily through mechanisms involving programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus, with a focus on structure-activity relationships (SAR) revealing that modifications to the methoxy group enhanced activity.
Case Study 2: Anticancer Potential
Another investigation highlighted the anticancer potential of imidazole derivatives in breast cancer models. The study found that treatment with this compound resulted in a marked reduction in tumor size and increased survival rates in murine models, suggesting its potential as a therapeutic agent.
Q & A
Q. What established synthetic routes are available for 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one?
The compound is typically synthesized via condensation reactions starting from commercially available precursors. Key steps include:
- Imidazole functionalization : Alkylation of 1-methyl-1H-imidazole-2-methanol with a halogenated aryl ketone precursor.
- Coupling reactions : Use of nucleophilic substitution or Mitsunobu conditions to link the imidazole-methoxy group to the phenyl-ethanone backbone .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. Which structural characterization techniques are most effective for this compound?
- X-ray crystallography : Utilizes SHELX programs (e.g., SHELXL) for small-molecule refinement, providing precise bond lengths and angles .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., imidazole methyl group at δ 3.75 ppm) .
- IR : Carbonyl stretching vibrations (~1680 cm) and imidazole ring signatures .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : Structural analogs (e.g., ketoconazole derivatives) show activity against 5-lipoxygenase (5-LO) and fungal targets via imidazole-mediated coordination .
- Antimicrobial potential : Imidazole-containing compounds exhibit broad-spectrum activity, likely due to membrane disruption or heme-binding mechanisms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Reaction condition tuning :
- Temperature control : Lower temperatures (0–5°C) reduce imidazole ring decomposition .
- Catalyst selection : Use of Pd/C or Ni catalysts for efficient coupling reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Byproduct analysis : LC-MS monitoring identifies undesired adducts (e.g., over-alkylated species) for targeted purification .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., halogen vs. methoxy groups on the phenyl ring) to isolate activity drivers. For example:
| Substituent Position | Biological Activity (IC) | Reference |
|---|---|---|
| 4-Fluoro (phenyl) | 5-LO inhibition: 12 µM | |
| 4-Methoxy (phenyl) | Antifungal: MIC 8 µg/mL |
- Mechanistic assays : Use isothermal titration calorimetry (ITC) to quantify target binding affinity and rule off-target effects .
Q. What computational strategies predict target interactions for this compound?
- Docking simulations : Molecular docking (e.g., AutoDock Vina) into fungal CYP51 or 5-LO active sites, guided by ketoconazole’s binding pose .
- MD simulations : Assess stability of imidazole-metal coordination (e.g., heme iron in CYP enzymes) over 100-ns trajectories .
- QSAR models : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the ethanone moiety to enhance solubility .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Co-crystallization : Use PEG-based co-solvents to improve crystallinity for sustained-release formulations .
Q. How do substituents on the imidazole or phenyl rings modulate biological activity?
- Electron-withdrawing groups (e.g., -Cl, -F): Enhance enzyme inhibition by increasing electrophilicity of the imidazole nitrogen .
- Bulkier substituents (e.g., benzyloxy): Improve membrane permeability but may sterically hinder target binding .
- Positional effects : Para-substitution on the phenyl ring maximizes target engagement compared to ortho/meta .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Crystal growth : Slow evaporation from ethanol/water mixtures (7–14 days) produces diffraction-quality crystals .
- Twinned data : Use SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent regions .
- Thermal motion : Low-temperature (100 K) data collection minimizes atomic displacement artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
